(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride
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Overview
Description
(1S,5R)-1-Ethyl-3-azabicyclo[310]hexane;hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method uses an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising strategy . This method allows for the derivatization of the system with numerous transformations, opening the gate to new chemical space.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The nitrogen atom in the ring system allows for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions vary depending on the desired transformation but often involve catalysts and specific temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with molecular targets, primarily through its nitrogen atom. This interaction can affect various pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
- (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
- Methyl (1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Uniqueness
(1S,5R)-1-Ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride is unique due to its specific stereochemistry and the presence of an ethyl group, which can influence its reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
(1S,5R)-1-ethyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-7-3-6(7)4-8-5-7;/h6,8H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKKQKLJGDWWIM-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C[C@H]1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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